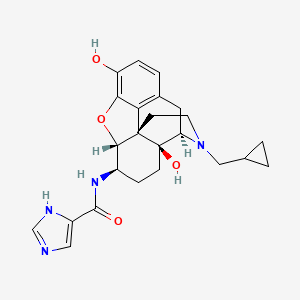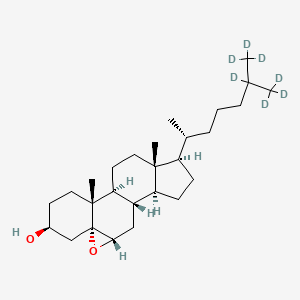
4-Hydroxy Triamterene-d4 Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy Triamterene-d4 Hydrochloride is a deuterium-labeled derivative of 4-Hydroxy Triamterene. This compound is primarily used in scientific research, particularly in the fields of chemistry and biology. It is a stable isotope-labeled compound, which makes it valuable for various analytical and research applications. The molecular formula of this compound is C12H7D4N7O.HCl, and it has a molecular weight of 309.75.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Triamterene-d4 Hydrochloride involves the incorporation of deuterium atoms into the 4-Hydroxy Triamterene molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques. These methods often involve the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. The production process includes multiple purification steps to remove any impurities and achieve the desired isotopic labeling.
化学反应分析
Types of Reactions
4-Hydroxy Triamterene-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated analogs with different functional groups.
科学研究应用
4-Hydroxy Triamterene-d4 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Biology: Employed in metabolic studies to trace the pathways of drug metabolism.
Medicine: Investigated for its potential therapeutic effects and as a tool in pharmacokinetic studies.
Industry: Utilized in the development of new drugs and in quality control processes for pharmaceuticals.
作用机制
The mechanism of action of 4-Hydroxy Triamterene-d4 Hydrochloride involves its interaction with specific molecular targets. As a diuretic, it inhibits the reabsorption of sodium ions in the distal renal tubules, promoting the excretion of water and electrolytes. This action helps in the management of conditions like hypertension and edema .
相似化合物的比较
Similar Compounds
4-Hydroxy Triamterene: The non-deuterated form of the compound, used for similar research applications.
Triamterene: A potassium-sparing diuretic used in clinical settings.
Hydrochlorothiazide: Often combined with Triamterene for enhanced diuretic effects.
Uniqueness
4-Hydroxy Triamterene-d4 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic studies. This makes it a valuable tool for researchers in various scientific fields.
属性
分子式 |
C12H12ClN7O |
|---|---|
分子量 |
309.75 g/mol |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-(2,4,7-triaminopteridin-6-yl)phenol;hydrochloride |
InChI |
InChI=1S/C12H11N7O.ClH/c13-9-7(5-1-3-6(20)4-2-5)16-8-10(14)18-12(15)19-11(8)17-9;/h1-4,20H,(H6,13,14,15,17,18,19);1H/i1D,2D,3D,4D; |
InChI 键 |
PDCMZKSWJKHANM-FOMJDCLLSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)[2H])[2H])O)[2H].Cl |
规范 SMILES |
C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
![ethyl (3R)-1-[4-(diethylsulfamoyl)phenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B12413686.png)
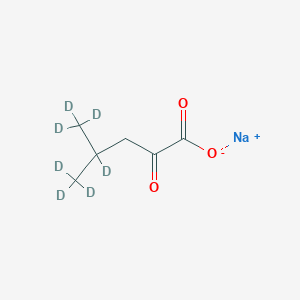
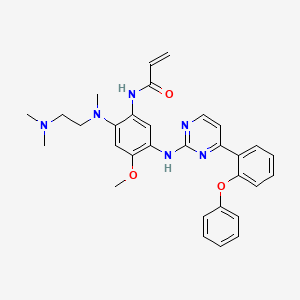
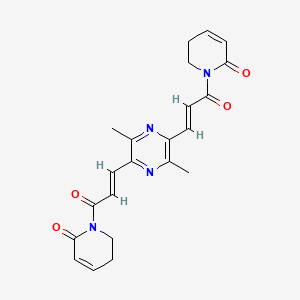
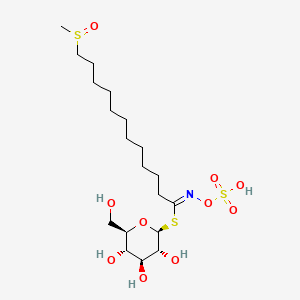
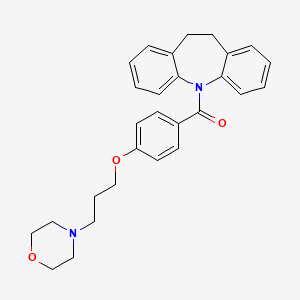
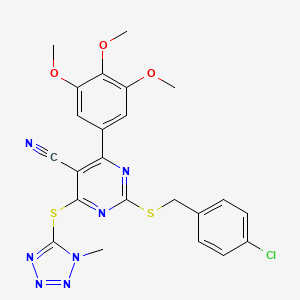
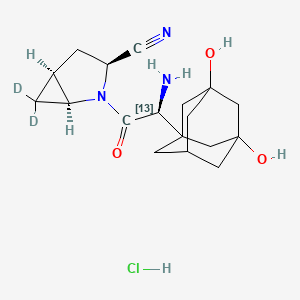
![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)

